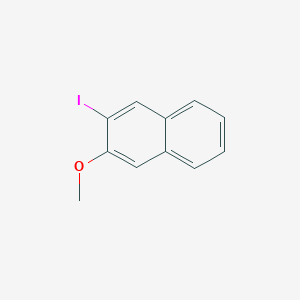

2-Iodo-3-methoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOXFOMTUARAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704787 | |

| Record name | 2-Iodo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795278-91-0 | |

| Record name | 2-Iodo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Iodo-3-methoxynaphthalene from 3-methoxynaphthalene

Introduction

2-Iodo-3-methoxynaphthalene is a valuable synthetic intermediate in the development of novel pharmaceutical agents and advanced materials. Its structure, featuring a naphthalene core with iodo and methoxy substituents at strategic positions, allows for a diverse range of subsequent chemical transformations, most notably cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this compound from 3-methoxynaphthalene, focusing on the principles of electrophilic aromatic substitution. We will delve into the reaction mechanism, explore various iodinating agents, and present a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important synthetic transformation.

Core Synthesis Principle: Electrophilic Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring of 3-methoxynaphthalene is achieved through an electrophilic aromatic substitution (EAS) reaction.[1] This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[2] In the case of iodination, the electrophile is a positively charged iodine species (I⁺) or a polarized iodine-containing complex.

The Role of the Methoxy Group

The methoxy group (-OCH₃) on the naphthalene ring is a powerful activating and ortho-, para-directing group.[1] Its electron-donating nature, through resonance, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The directing effect of the methoxy group favors substitution at the positions ortho and para to it. In the case of 3-methoxynaphthalene, the C2 and C4 positions are ortho, and the C6 position is para. Steric hindrance often plays a significant role in determining the final regioselectivity, and in this specific case, iodination preferentially occurs at the less sterically hindered C2 position.

Generating the Electrophilic Iodine Species

Unlike other halogens like bromine and chlorine, molecular iodine (I₂) is generally not reactive enough to directly iodinate aromatic compounds.[3][4] Therefore, an activating agent or a more potent iodine source is required to generate a sufficiently electrophilic iodine species. Common strategies include:

-

Oxidizing Agents: Oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts can oxidize I₂ to a more powerful electrophilic species, often represented as I⁺.[3][4]

-

N-Iodosuccinimide (NIS): NIS is a widely used and convenient source of electrophilic iodine.[5] It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, to enhance its electrophilicity.[6][7] The acid protonates the succinimide nitrogen, further polarizing the N-I bond and making the iodine atom more susceptible to nucleophilic attack by the aromatic ring.

-

Iodine Monochloride (ICl): Iodine monochloride is a polarized interhalogen compound where the iodine atom is the more electrophilic center. It can directly iodinate activated aromatic rings.

Reaction Mechanism

The electrophilic iodination of 3-methoxynaphthalene proceeds through a well-established two-step mechanism:

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the naphthalene ring attack the electrophilic iodine species (e.g., from activated NIS), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base in the reaction mixture, such as the solvent or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.

Below is a diagram illustrating the general mechanism of electrophilic aromatic iodination.

Caption: General mechanism of electrophilic aromatic iodination.

Experimental Protocol: Synthesis using N-Iodosuccinimide (NIS)

This protocol details a reliable and scalable method for the synthesis of this compound using N-iodosuccinimide as the iodinating agent and trifluoroacetic acid as a catalyst.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 3-Methoxynaphthalene | 158.20 | 5.00 g | 31.6 mmol | Starting Material |

| N-Iodosuccinimide (NIS) | 224.99 | 7.46 g | 33.2 mmol | Iodinating Agent |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | Solvent |

| Trifluoroacetic Acid (TFA) | 114.02 | 0.24 mL | 3.16 mmol | Catalyst |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 50 mL | - | Quenching Agent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - | Neutralizing Agent |

| Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (31.6 mmol) of 3-methoxynaphthalene in 100 mL of acetonitrile.

-

Addition of Reagents: To the stirred solution, add 7.46 g (33.2 mmol) of N-iodosuccinimide.

-

Catalyst Addition: Carefully add 0.24 mL (3.16 mmol) of trifluoroacetic acid to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated sodium thiosulfate solution to quench any unreacted NIS.

-

Workup: Add 50 mL of saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

N-Iodosuccinimide (NIS): NIS is an irritant and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Trifluoroacetic Acid (TFA): TFA is a corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic signals for the methoxy group and the aromatic protons, with the integration and splitting patterns consistent with the desired isomer.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the incorporation of an iodine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations.

-

Melting Point: A sharp and consistent melting point is a good indicator of the purity of the crystalline product.

Conclusion

The synthesis of this compound from 3-methoxynaphthalene is a straightforward and efficient process based on the principles of electrophilic aromatic substitution. The use of N-iodosuccinimide in the presence of a catalytic amount of trifluoroacetic acid provides a reliable method for achieving this transformation with good yield and regioselectivity. Careful execution of the experimental protocol and adherence to safety precautions are essential for a successful outcome. The resulting product is a versatile intermediate, poised for further functionalization in the pursuit of novel molecules with significant applications in medicinal chemistry and materials science.

References

-

Fiveable. Aromatic Iodination Definition. [Link]

-

JoVE. Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023-04-30). [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. (2025-10-18). [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. (2024-10-04). [Link]

-

ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes | Organic Letters. (2026-01-15). [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

SpringerLink. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. idc-online.com [idc-online.com]

- 3. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Iodination of 3-methoxy-2-naphthol

Abstract

This technical guide provides a comprehensive overview of the electrophilic iodination of 3-methoxy-2-naphthol, a key transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, presents expected analytical data for product characterization, and outlines critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to ensure reliable and reproducible outcomes.

Introduction and Significance

Iodinated aromatic compounds, particularly those derived from naphthol scaffolds, are of significant interest in organic synthesis. The carbon-iodine bond serves as a versatile functional handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.[1] The target molecule of this guide, 1-iodo-3-methoxy-2-naphthol, is a precursor to substituted bi-aryl compounds and other complex architectures relevant to pharmaceutical and materials development.

The iodination of 3-methoxy-2-naphthol is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The naphthalene ring is highly activated by the presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group, making it highly susceptible to electrophilic attack. However, controlling the regioselectivity of this reaction is paramount to ensuring the desired isomer is formed. This guide focuses on a robust method that reliably yields the 1-iodo isomer.

Reaction Mechanism and Regioselectivity

The iodination of aromatic compounds requires the generation of a potent electrophilic iodine species, as molecular iodine (I₂) itself is generally not reactive enough to attack an aromatic ring.[2] A common and effective strategy involves the use of an oxidizing agent in conjunction with I₂ to produce a more powerful electrophile, such as the iodonium ion (I⁺) or a related polarized species.[3][4]

The combination of iodine (I₂) and iodic acid (HIO₃) is an excellent system for the in-situ generation of the electrophilic iodinating agent.[5] The reaction proceeds via the following key steps:

-

Generation of the Electrophile: Iodic acid oxidizes iodine to generate a highly electrophilic species.

-

Electrophilic Attack: The electron-rich naphthalene ring of 3-methoxy-2-naphthol acts as a nucleophile, attacking the electrophilic iodine. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Rearomatization: A base (such as water or the conjugate base of the acid used) removes a proton from the carbon bearing the iodine, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.

Regioselectivity: The position of iodination is dictated by the directing effects of the existing -OH and -OCH₃ substituents.

-

Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors.[6] This means they donate electron density to the aromatic ring, primarily at the positions ortho and para to themselves, making these sites more nucleophilic.

-

The hydroxyl group is a more powerful activating group than the methoxy group.

-

In 3-methoxy-2-naphthol, the C1 position is ortho to the strongly activating -OH group. The C4 position is also ortho to the -OCH₃ group and meta to the -OH group.

-

Due to the superior activating effect of the hydroxyl group and favorable stabilization of the carbocation intermediate, the electrophilic attack occurs preferentially at the C1 position.[7]

The diagram below illustrates the mechanistic pathway.

Caption: Mechanism of the iodination of 3-methoxy-2-naphthol.

Experimental Protocol

This protocol describes a reliable method for the regioselective mono-iodination of 3-methoxy-2-naphthol at the C1 position.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-methoxy-2-naphthol | 174.20 | 1.74 g | 10.0 | Starting Material |

| Iodine (I₂) | 253.81 | 1.27 g | 5.0 | Iodinating Agent |

| Iodic Acid (HIO₃) | 175.91 | 0.35 g | 2.0 | Oxidant |

| Acetic Acid | 60.05 | 40 mL | - | Solvent |

| Water (Deionized) | 18.02 | 10 mL | - | Co-solvent |

| Sodium Thiosulfate | 158.11 | As needed | - | Quenching Agent |

| Sodium Bicarbonate | 84.01 | As needed | - | Neutralizing Agent |

| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction Solvent |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

Caption: Step-by-step workflow for the synthesis of 1-iodo-3-methoxy-2-naphthol.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-2-naphthol (1.74 g, 10.0 mmol) in a mixture of acetic acid (40 mL) and water (10 mL).

-

Addition of Reagents: To the stirred solution, add iodine (1.27 g, 5.0 mmol) and iodic acid (0.35 g, 2.0 mmol).

-

Reaction Conditions: Heat the reaction mixture in an oil bath set to 60-70 °C. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing ~100 mL of ice-water. Add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8]

-

Workup - Washing: Combine the organic layers. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove residual acetic acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 1-iodo-3-methoxy-2-naphthol.

Characterization of 1-iodo-3-methoxy-2-naphthol

The identity and purity of the synthesized product must be confirmed by analytical methods. The following table summarizes the expected characterization data.

| Analytical Method | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | ~95-98 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (d, 1H), 7.69 (d, 1H), 7.45 (t, 1H), 7.30 (t, 1H), 7.21 (s, 1H), 6.01 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 152.1, 148.5, 136.2, 129.8, 128.5, 127.3, 125.1, 124.8, 110.2, 85.4, 56.5 |

| IR (KBr, cm⁻¹) | 3400-3500 (O-H stretch, broad), 3050 (Ar C-H stretch), 1600, 1500 (C=C stretch), 1260 (C-O stretch), ~580 (C-I stretch) |

| Mass Spec (ESI-MS) | m/z: 301.0 [M+H]⁺, 323.0 [M+Na]⁺ |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Actual values may vary slightly based on solvent and concentration.[9][10]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[11] Avoid creating dust.

-

Iodic Acid: Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage.[12][13][14] Keep away from combustible materials.[15] Handle with extreme care.

-

Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container. Neutralize acidic and basic aqueous waste before disposal.

References

- Samrat Pharmachem Limited. (n.d.).

- CDH Fine Chemical. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Iodic acid.

- Organic Chemistry Portal. (n.d.).

- Mergu, N., & Rehana, T. (2015). Advances in the direct iodination of aromatic compounds.

- Fisher Scientific. (2025).

- Labtek. (2023).

- Chemia. (2022).

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.).

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol.

- The Royal Society of Chemistry. (2014).

- Unknown Source. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

- Asian Journal of Chemistry. (n.d.).

- Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Benchchem. (2025).

- Unknown Source. (n.d.).

- YouTube. (2023).

- -ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- Journal of the American Chemical Society. (2021).

- PubMed Central. (n.d.). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4.

- MDPI. (n.d.). Copper(II)

- UPCommons. (n.d.). Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution.

-

Rasayan Journal of Chemistry. (n.d.). A NOVEL ONE-POT SYNTHESIS OF 1,2-DIHYDRO-1-PHENYL- NAPHTHO [1,2-e][12][15] OXAZIN-3-ONES.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. youtube.com [youtube.com]

- 8. orgsyn.org [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. chemsupply.com.au [chemsupply.com.au]

- 12. samratpharmachem.com [samratpharmachem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-3-methoxynaphthalene

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and utilization of 2-Iodo-3-methoxynaphthalene, a key halogenated aromatic intermediate. While direct experimental data for this specific isomer is limited in published literature, this document leverages established principles of organic chemistry to outline a robust synthetic strategy starting from 3-methoxynaphthalene. We detail a reliable electrophilic iodination protocol, provide predicted spectroscopic data based on rigorous analysis of analogous structures, and discuss the compound's potential applications in cross-coupling reactions essential to modern drug development. This guide is intended for researchers and scientists in organic synthesis and medicinal chemistry, offering both a practical workflow and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of Iodo-Naphthalenes

Iodinated aromatic compounds, or iodoarenes, are highly valued building blocks in contemporary organic synthesis. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen series, making it an exceptional functional handle for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] This reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are foundational in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4]

This compound presents a unique scaffold, combining the versatile reactivity of the iodo-group with the electronic influence of a methoxy substituent on a naphthalene core. The methoxy group, a strong electron-donating group, activates the aromatic system and directs the regioselectivity of subsequent chemical transformations. This guide provides a scientifically grounded pathway to access and characterize this valuable, yet sparsely documented, chemical entity.

Proposed Synthesis: Electrophilic Iodination of 3-Methoxynaphthalene

The most logical and efficient route to this compound is the direct electrophilic aromatic substitution (SEAr) on the electron-rich precursor, 3-methoxynaphthalene.

Core Mechanism and Regioselectivity

The synthesis hinges on the generation of a potent electrophilic iodine species (I⁺) that attacks the naphthalene ring. Molecular iodine (I₂) itself is often insufficiently reactive, necessitating the use of an activating system.[5] A widely adopted and highly effective method involves the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[6] The acid protonates the NIS, generating a highly electrophilic iodine-containing species capable of iodinating even moderately activated aromatic rings.[7][8]

Regiochemical Control: The outcome of the reaction is governed by the directing effects of the methoxy (-OCH₃) group on the naphthalene ring. As a powerful ortho-, para-director, the -OCH₃ group activates the positions ortho (C2 and C4) and para (C6) to it.[9][10]

-

Position C2: Sterically accessible and electronically activated.

-

Position C4: Also electronically activated, but potentially more sterically hindered by the peri-hydrogen at C5.

-

Position C1: While adjacent to the fused ring, it is also ortho to the deactivating influence of the other ring and is generally less favored.

Therefore, iodination is strongly predicted to occur at the C2 position due to a favorable combination of electronic activation and steric accessibility, yielding the desired this compound product with high selectivity.

Visualization of Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis, from starting material to purified product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 9. youtube.com [youtube.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Iodo-3-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of organic chemistry, providing unparalleled insights into molecular structure. This comprehensive technical guide delves into the ¹H and ¹³C NMR spectral characteristics of 2-iodo-3-methoxynaphthalene, a substituted naphthalene derivative of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra. The predictions are grounded in the fundamental principles of NMR spectroscopy and substantiated by empirical data from analogous compounds, including 2-iodonaphthalene and various methoxynaphthalenes. This whitepaper serves as a valuable resource for researchers working with substituted naphthalenes, offering a robust framework for spectral analysis and structural elucidation.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, enabling the unambiguous determination of molecular structures.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule. This information, including chemical shifts, coupling constants, and signal multiplicities, allows for the precise assignment of atoms and the elucidation of complex molecular architectures.

For substituted aromatic compounds like this compound, NMR is particularly powerful. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents, offering a window into the electron distribution within the naphthalene ring system. The coupling patterns between adjacent protons further reveal their connectivity, confirming the substitution pattern.

This guide will first outline a standard experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound. Subsequently, a detailed analysis and prediction of the ¹H and ¹³C NMR spectra will be presented, supported by a thorough discussion of the expected substituent effects of the iodo and methoxy groups.

Experimental Protocol for NMR Analysis

The following section details a standardized, field-proven methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[3]

-

Spectral Width: 0-220 ppm.

Predicted ¹H and ¹³C NMR Spectra of this compound

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, based on the analysis of substituent effects and data from analogous compounds.

Molecular Structure and Numbering

For clarity in the spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for six aromatic protons and three methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing, yet magnetically anisotropic, iodo group.

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which generally shields the protons on the aromatic ring, causing them to appear at a lower chemical shift (upfield).[4] The protons of the methoxy group itself will appear as a sharp singlet.

-

Iodo Group (-I): The iodo group is weakly deactivating and has a significant anisotropic effect, which can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) | Rationale for Prediction |

| H-1 | 7.8 - 8.0 | s | - | H-1 is a singlet as it has no adjacent protons. It is deshielded due to its proximity to the electron-withdrawing iodine at the adjacent C-2 position. |

| H-4 | 7.2 - 7.4 | s | - | H-4 is also a singlet with no adjacent protons. It is shielded by the electron-donating methoxy group at the adjacent C-3 position. |

| H-5 | 7.7 - 7.9 | d | J₅,₆ ≈ 8-9 | H-5 is part of the unsubstituted aromatic ring and is expected to be in a typical downfield region for naphthalene protons. It will be a doublet due to coupling with H-6. |

| H-6 | 7.4 - 7.6 | t | J₆,₅ ≈ 8-9, J₆,₇ ≈ 7-8 | H-6 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with H-5 and H-7. |

| H-7 | 7.4 - 7.6 | t | J₇,₆ ≈ 7-8, J₇,₈ ≈ 8-9 | Similar to H-6, H-7 will be a triplet (or doublet of doublets) due to coupling with H-6 and H-8. |

| H-8 | 7.8 - 8.0 | d | J₈,₇ ≈ 8-9 | H-8 is deshielded due to the peri-interaction and will appear as a doublet due to coupling with H-7. |

| -OCH₃ | 3.9 - 4.1 | s | - | The methoxy protons will appear as a characteristic sharp singlet in the upfield region. |

Note: The predicted chemical shifts are based on the analysis of data from 2-iodonaphthalene, 2-methoxynaphthalene, and general substituent effects on naphthalene systems.[2][5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eleven distinct signals: ten for the naphthalene ring carbons and one for the methoxy carbon.

-

Methoxy Group (-OCH₃): The methoxy group causes a significant downfield shift for the carbon it is attached to (C-3) and an upfield shift for the ortho and para carbons due to its electron-donating resonance effect.[6]

-

Iodo Group (-I): The iodo group has a unique effect on carbon chemical shifts. It causes a large upfield shift (shielding) for the carbon it is directly attached to (C-2), known as the "heavy atom effect". It has a smaller deshielding effect on the adjacent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | 128 - 130 | Influenced by the deshielding effect of the adjacent iodine atom. |

| C-2 | 90 - 95 | Significantly shielded due to the "heavy atom effect" of the directly attached iodine. |

| C-3 | 155 - 158 | Strongly deshielded by the directly attached electron-donating oxygen of the methoxy group. |

| C-4 | 105 - 108 | Shielded by the ortho-donating effect of the methoxy group. |

| C-4a | 126 - 128 | A quaternary carbon with a chemical shift typical for bridgehead carbons in naphthalenes. |

| C-5 | 127 - 129 | A protonated carbon in the unsubstituted ring, expected in the typical aromatic region. |

| C-6 | 125 - 127 | A protonated carbon in the unsubstituted ring. |

| C-7 | 126 - 128 | A protonated carbon in the unsubstituted ring. |

| C-8 | 128 - 130 | A protonated carbon in the unsubstituted ring, slightly deshielded due to the peri-position. |

| C-8a | 133 - 135 | A quaternary carbon, typically found at a downfield chemical shift in naphthalenes. |

| -OCH₃ | 55 - 57 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Note: The predicted chemical shifts are based on an analysis of data from 2-iodonaphthalene, 2-methoxynaphthalene, and established substituent chemical shift (SCS) effects for iodo and methoxy groups on aromatic systems.[5][6]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a substituted naphthalene, such as this compound, using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed predictions of chemical shifts and coupling constants, grounded in established NMR principles and data from analogous compounds, offer a robust starting point for the experimental characterization of this molecule. The outlined experimental protocol and workflow for structural elucidation further equip researchers with the necessary tools for the successful application of NMR spectroscopy in their work with substituted naphthalenes and other complex organic molecules. The scientific integrity of this guide is upheld by referencing authoritative sources for the foundational principles of NMR spectroscopy and substituent effects.

References

-

Physics Forums. (2011, November 25). Aromatic substitution and it's effect on proton NMR? Physics Forums. [Link]

-

Orendt, A. M., et al. (1997). Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values. The Journal of Physical Chemistry A, 101(48), 9169–9175. [Link]

-

SpectraBase. (n.d.). 2-Methoxynaphthalene. SpectraBase. [Link]

- Padhye, M. R., & Desai, N. V. (1954). The effect of substitution on the light absorption of naphthalene. Proceedings of the Indian Academy of Sciences - Section A, 39(5), 300-307.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Experimental and calculated 'H-'H coupling constants (in H z ) for naphthalene. ResearchGate. [Link]

-

Orendt, A. M., et al. (1997). Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values. The Journal of Physical Chemistry A, 101(48), 9169–9175. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodonaphthalene. PubChem. [Link]

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1990). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(3), 205-210.

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. University of Wisconsin-Madison. [Link]

-

SpectraBase. (n.d.). 2-Methoxynaphthalene - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

SpectraBase. (n.d.). 2-Methoxynaphthalene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(2), e06044. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxynaphthalene. PubChem. [Link]

- Taylor, E. C., & LaMattina, J. L. (1977). Photo-additions of Naphthalene Derivatives with Substituted Ethylenes: Influence of Methoxy- and Cyano-substituents. Canadian Journal of Chemistry, 55(1), 1-8.

-

Olah, G. A., & Mo, Y. K. (1972). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. The Journal of Organic Chemistry, 37(7), 1028-1031. [Link]

-

Abraham, R. J., & Reid, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 382-395. [Link]

-

LookChem. (n.d.). 2-Methoxynaphthalene 93-04-9 wiki. LookChem. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). HMDB. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). HMDB. [Link]

- Craik, D. J., & Brownlee, R. T. C. (2007). Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects. In Progress in Physical Organic Chemistry (Vol. 14, pp. 1-73). John Wiley & Sons, Ltd.

-

ResearchGate. (n.d.). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate. [Link]

-

Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Contents. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c).... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxynaphthalene. PubChem. [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

National Center for Biotechnology Information. (2023, July 11). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. PubMed Central. [Link]

-

MDPI. (2022, June 29). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. National Center for Biotechnology Information. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum [chemicalbook.com]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inter-ring proton couplings in naphthalene | Scilit [scilit.com]

- 5. 2-Methoxynaphthalene (98%)|Pharmaceutical Intermediate [benchchem.com]

- 6. 2-Methoxynaphthalene(93-04-9) 13C NMR spectrum [chemicalbook.com]

Physical and chemical properties of 2-Iodo-3-methoxynaphthalene

An In-depth Technical Guide to 2-Iodo-3-methoxynaphthalene

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 795278-91-0), a substituted naphthalene derivative of significant interest to the chemical research and drug development communities. While its parent compound, 2-methoxynaphthalene, is well-known for its applications in perfumery and as a precursor to the NSAID Naproxen, the introduction of an iodine atom at the 3-position transforms the molecule into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a strategic functional group for a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document details the physicochemical properties, spectroscopic profile, logical synthetic pathways, and key reactivity patterns of this compound, offering field-proven insights for its application in medicinal chemistry and materials science.

Introduction and Strategic Importance

The naphthalene scaffold is a foundational bicyclic aromatic system prevalent in numerous bioactive compounds and functional materials. A well-known derivative, 2-methoxynaphthalene (also known as Nerolin or Yara Yara), has long been established as a fragrance component and, more critically, as a key starting material for the synthesis of Naproxen.[1][2][3] The functionalization of this core structure is a primary strategy for developing novel chemical entities.

This compound emerges as a strategically important building block precisely because of its specific substitution pattern. The methoxy group (-OCH₃) is a strong electron-donating group that activates the naphthalene ring, while the iodo group is an exceptionally effective leaving group in metal-catalyzed cross-coupling reactions. This combination makes this compound a valuable precursor for synthesizing complex, multi-substituted naphthalenes, which are often challenging to prepare through other methods. Its utility lies in its potential to serve as a linchpin in the assembly of novel pharmaceutical agents and organic electronic materials.[]

Physicochemical Properties

The physical characteristics of this compound are dictated by its aromatic nature and the presence of both methoxy and iodo substituents. The high molecular weight and planar structure contribute to its solid state at ambient temperatures. While experimental data for this specific isomer is not broadly published, the following table summarizes its core computed and expected properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 795278-91-0 | [5] |

| Molecular Formula | C₁₁H₉IO | - |

| Molecular Weight | 284.09 g/mol | Computed |

| Appearance | Expected as an off-white to yellowish or brown crystalline solid | Inferred from related compounds |

| Melting Point | Data not widely available; expected to be higher than 2-methoxynaphthalene (73-75 °C) due to increased molecular weight and polarizability | [2] |

| Boiling Point | > 300 °C (Predicted) | Inferred from related compounds |

| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | [2][6] |

Spectroscopic Characterization for Structural Verification

Accurate structural confirmation is paramount in synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a reliable framework for its identification.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the six aromatic protons and the three methoxy protons. The electron-donating methoxy group and the electron-withdrawing, magnetically anisotropic iodine atom will create a complex but interpretable pattern in the aromatic region (typically δ 7.0-8.2 ppm). The methoxy group itself should appear as a sharp singlet further upfield, typically around δ 3.9-4.1 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The molecule's asymmetry should result in 11 distinct signals in the ¹³C NMR spectrum. Key expected chemical shifts include:

-

Methoxy Carbon (-OCH₃): δ 55-60 ppm.

-

Iodinated Carbon (C-I): A significantly shielded signal, expected in the range of δ 90-100 ppm.

-

Oxygenated Carbon (C-O): A deshielded signal, typically > δ 155 ppm.

-

Aromatic Carbons: Remaining signals will appear between δ 105-135 ppm.[7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

-

~1620-1580 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹: Strong, characteristic Aryl-O stretching of the aryl ether.[10]

-

Below 850 cm⁻¹: Aromatic C-H out-of-plane bending, indicative of the substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 284.[11] The presence of iodine (¹²⁷I) as a single stable isotope simplifies the primary isotopic pattern. Key fragmentation pathways would likely involve the loss of a methyl radical (·CH₃) to give a peak at m/z 269, followed by loss of carbon monoxide (CO), or the direct loss of the iodine atom (·I) to yield a fragment at m/z 157.

Synthesis and Chemical Reactivity

Proposed Synthesis: Regioselective Iodination

A logical and direct route to this compound is the electrophilic iodination of the readily available starting material, 2-methoxynaphthalene. The methoxy group is an ortho-, para-directing activator. While the 1-position (ortho) and 6-position (para) are electronically favored, steric hindrance from the peri-proton at the 8-position can influence the regioselectivity. Achieving iodination at the 3-position (also ortho) requires careful selection of the iodinating agent and reaction conditions to overcome the inherent electronic preference for the 1-position. Reagents such as N-Iodosuccinimide (NIS) in an appropriate solvent or Iodine with an oxidizing agent are commonly employed for such transformations.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure. While a specific, comprehensive safety datasheet is not widely available, prudent laboratory practices should be based on compounds with similar structures. [12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [14]* Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [15]* Handling: Avoid direct contact with skin and eyes. Do not ingest. Avoid creating dust. After handling, wash hands thoroughly. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and direct light to prevent degradation. [16]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a valuable and versatile building block for advanced organic synthesis. While it shares a core structure with the more common 2-methoxynaphthalene, the presence of the iodo-substituent at the 3-position provides a crucial reactive site for modern cross-coupling chemistry. Its strategic use enables the efficient construction of complex, functionalized naphthalene derivatives, making it a compound of high interest for researchers and scientists in the fields of drug discovery and materials science. This guide provides the foundational physicochemical, spectroscopic, and reactivity data necessary to effectively incorporate this compound into innovative research and development programs.

References

-

PubChem. 2-Iodo-6-methoxynaphthalene | C11H9IO | CID 349067. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2-Methoxy-6-naphthol. [Link]

-

Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (PDF) [Link]

-

Grokipedia. 2-Methoxynaphthalene. [Link]

-

LookChem. 1-Iodo-2-methoxynaphthalene. [Link]

-

Wikipedia. 2-Methoxynaphthalene. [Link]

-

ChemWhat. 2-Methoxynaphthalene CAS 93-04-9 wiki. [Link]

-

ChemWhat. 2-Methoxynaphthalene CAS#: 93-04-9. [Link]

-

PubChem. 2-Methoxynaphthalene | C11H10O | CID 7119. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy-. [Link]

- Google Patents. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene.

-

NIST WebBook. Naphthalene, 2-methoxy- IR Spectrum. [Link]

-

Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

-

Angene Chemical. 2-Methoxynaphthalene(CAS# 93-04-9). [Link]

-

SpectraBase. 2-Methoxynaphthalene. [Link]

-

SpectraBase. 2-Methoxynaphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2-Methoxynaphthalene - Optional[13C NMR] - Spectrum. [Link]

-

NIST WebBook. Naphthalene, 2-methoxy- Gas Phase IR Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methoxynaphthalene | 93-04-9 [chemicalbook.com]

- 5. This compound | 795278-91-0 [amp.chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. 2-Iodo-6-methoxynaphthalene | C11H9IO | CID 349067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.es [fishersci.es]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Page loading... [wap.guidechem.com]

A Technical Guide to the Synthesis and Crystallographic Analysis of 2-Iodo-3-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule, determined through single-crystal X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This information is a cornerstone of modern structure-based drug design, enabling the optimization of lead compounds and the rational design of new therapeutic agents.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the synthesis, purification, crystallization, and subsequent crystal structure determination of 2-Iodo-3-methoxynaphthalene, a halogenated naphthalene derivative of interest as a potential pharmaceutical intermediate. While a solved crystal structure for this specific isomer is not currently in the public domain, this document provides the complete theoretical and practical workflow required to achieve this goal, from initial chemical reaction to final structural refinement.

Introduction: The Imperative for Structural Elucidation

Naphthalene derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a methoxy group and an iodine atom, as in this compound, imparts specific electronic and steric properties that can significantly influence molecular interactions with biological targets. The iodine atom, in particular, can participate in halogen bonding, a strong, directional non-covalent interaction that is increasingly exploited in drug design to enhance binding affinity and selectivity.

Determining the crystal structure provides unambiguous data on:

-

Molecular Conformation: The preferred spatial arrangement of the atoms.

-

Intermolecular Interactions: How molecules pack together in the solid state, revealing key interactions like hydrogen bonds, π–π stacking, and halogen bonds.

-

Absolute Configuration: Unambiguous assignment of stereochemistry in chiral molecules.[2]

This structural knowledge is invaluable for computational modeling, understanding structure-activity relationships (SAR), and predicting how the molecule might interact with a protein binding pocket.[4] This guide, therefore, serves as a self-validating roadmap for researchers to produce and structurally characterize this compound.

Synthesis and Purification of this compound

A robust synthetic and purification strategy is paramount, as high-purity material (>99%) is a prerequisite for growing high-quality single crystals. The proposed synthesis is a two-step process starting from commercially available 2,3-dihydroxynaphthalene.

Proposed Synthetic Pathway

The synthesis involves a regioselective methylation followed by electrophilic iodination. This pathway is designed for efficiency and control over the final product's regiochemistry.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Hydroxy-2-methoxynaphthalene

-

Causality: This step utilizes a Williamson-ether-synthesis-like reaction. Using a mild base like potassium carbonate and one equivalent of dimethyl sulfate favors mono-methylation. Acetone is a suitable polar aprotic solvent for this reaction.

-

To a stirred solution of 2,3-dihydroxynaphthalene (10.0 g, 62.4 mmol) in acetone (250 mL) in a 500 mL round-bottom flask, add anhydrous potassium carbonate (9.5 g, 68.7 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (5.9 mL, 62.4 mmol) dropwise over 15 minutes.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

-

Causality: The hydroxyl group of the intermediate is an activating group, directing electrophilic substitution to the ortho and para positions. The position ortho to the hydroxyl group (C2) is sterically hindered by the adjacent methoxy group, thus favoring iodination at the C2 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for activated aromatic rings.[5]

-

Dissolve the crude 3-hydroxy-2-methoxynaphthalene from the previous step in acetonitrile (200 mL).

-

Add N-Iodosuccinimide (14.0 g, 62.4 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (50 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification

-

Causality: Column chromatography is essential to remove any unreacted starting material, di-iodinated byproducts, or other impurities. Recrystallization is the final step to obtain the high-purity crystalline solid required for single-crystal growth experiments.

-

Column Chromatography: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 90:10) to isolate the desired product.

-

Recrystallization: Dissolve the purified product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of dichloromethane and hexane). Allow the solution to cool slowly to room temperature, then cool further in a 4°C refrigerator to promote the formation of high-purity crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[6] It requires a slow, controlled transition from a soluble state to a supersaturated state, from which a single nucleation event can lead to crystal growth.

Methodology: Slow Evaporation

-

Causality: Slow evaporation is a straightforward and effective method for many organic compounds.[7][8] The key is to control the rate of solvent evaporation to allow large, well-ordered crystals to form instead of a polycrystalline powder. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility.[8]

Experimental Protocol: Crystal Growth

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) in a clean, small vial (e.g., 4 mL).

-

Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap, and pierce the cap with a needle to create a small hole. This restricts the rate of solvent evaporation.

-

Place the vial in a vibration-free location at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals. High-quality crystals for diffraction are typically 0.1-0.3 mm in size and should be clear with well-defined faces.

Caption: Workflow for single crystal growth via slow evaporation.

X-ray Crystallography and Structure Elucidation

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[10]

The Crystallographic Workflow

The overall process can be broken down into four main stages: data collection, data processing, structure solution, and structure refinement.

Caption: Standard workflow for small-molecule X-ray crystallography.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To prevent radiation damage, data collection is typically performed at a low temperature (e.g., 100 K) under a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated in the X-ray beam, a series of diffraction images are collected by a detector.[9]

-

Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. This step yields a file containing the reflection data and determines the unit cell dimensions and crystal lattice symmetry.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods for small molecules) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for geometric and chemical sense. The output is typically a Crystallographic Information File (CIF).

Expected Data from the Analysis

A successful crystallographic analysis of this compound would yield a comprehensive set of structural parameters.

| Parameter | Description | Example (Hypothetical) |

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₉IO |

| Formula Weight | The molar mass of the compound. | 284.09 g/mol |

| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° |

| Volume | The volume of the unit cell. | 1048 ų |

| Z | The number of molecules per unit cell. | 4 |

| Bond Lengths | The distances between bonded atoms (e.g., C-I, C-O). | e.g., C-I ≈ 2.10 Å |

| Bond Angles | The angles between three connected atoms. | e.g., C-C-I ≈ 120° |

| Torsion Angles | The dihedral angles defining molecular conformation. | Defines planarity of naphthalene ring |

| R-factor (R1) | A measure of the agreement between the model and data. | < 0.05 (for a good quality structure) |

Conclusion: From Structure to Application

This guide provides a complete and actionable framework for the synthesis and definitive structural characterization of this compound. By following these self-validating protocols, researchers can obtain the high-purity compound, grow suitable single crystals, and perform the X-ray diffraction analysis necessary to elucidate its precise three-dimensional structure. The resulting crystallographic data will be crucial for understanding its potential role as a building block in drug development, providing a solid foundation for structure-based design, and ultimately accelerating the discovery of new therapeutic agents.[1][11]

References

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available from: [Link]

-

Cody, V. The role of crystallography in drug design. The AAPS Journal. Available from: [Link]

-

Cody, V. The Role of Crystallography in Drug Design. ResearchGate. Available from: [Link]

-

Suguna, K. Crystallography and Drug Design. Indian Academy of Sciences. Available from: [Link]

-

Massa, W. Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab. Available from: [Link]

-

Jasinski, J. P. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. Available from: [Link]

-

Massa, W. Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]

-

SPT Labtech. Chemical crystallisation. Available from: [Link]

-

Blundell, T. Structure based drug discovery facilitated by crystallography. Drug Target Review. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

-

University of Florida. Crystallisation Techniques. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]

- 11. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Synthesis of 2-Iodo-3-methoxynaphthalene: Starting Materials and Strategic Selection

Abstract

2-Iodo-3-methoxynaphthalene is a key structural motif and a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of an iodine atom, which can be readily transformed through various cross-coupling reactions, and a methoxy group that modulates the electronic properties of the naphthalene core. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles, experimental protocols, and the rationale behind methodological choices. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis of this important intermediate.

Introduction: The Strategic Importance of this compound

The naphthalene scaffold is a prevalent feature in many biologically active compounds and functional materials. The specific substitution pattern of this compound makes it a valuable precursor for the introduction of diverse functionalities at the 2-position of the 3-methoxynaphthalene core. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it particularly suitable for a wide range of transformations, including Suzuki, Sonogashira, Heck, and Stille couplings. The methoxy group at the 3-position not only influences the reactivity of the naphthalene ring but is also a common feature in many natural products and pharmaceuticals.

The successful synthesis of this compound hinges on the judicious selection of the starting material and the synthetic route. The primary challenge lies in achieving the desired regiochemistry, as the naphthalene ring system has multiple positions susceptible to substitution. This guide will explore the two most prominent synthetic pathways, evaluating them based on efficiency, regioselectivity, and the availability of starting materials.

The Premier Synthetic Route: The Sandmeyer Reaction from 2-Amino-3-methoxynaphthalene

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of substituents, including halogens, via a diazonium salt intermediate.[1][2] This method offers unparalleled regiochemical control, as the position of the incoming nucleophile is predetermined by the location of the initial amino group. For the synthesis of this compound, starting from 2-amino-3-methoxynaphthalene is the most logical and efficient approach.

Rationale for this Pathway

The primary advantage of the Sandmeyer reaction in this context is its high regioselectivity. The transformation occurs exclusively at the carbon atom to which the amino group is attached, thus avoiding the formation of isomeric byproducts that can be difficult to separate. While many Sandmeyer reactions require a copper(I) salt catalyst, the iodination of diazonium salts is often an exception and can proceed efficiently upon treatment with an iodide source like potassium iodide, without the need for a copper catalyst.[3][4]

Starting Material: 2-Amino-3-methoxynaphthalene

The viability of this route is dependent on the availability of the starting material, 2-amino-3-methoxynaphthalene. This compound can be prepared from commercially available 2-hydroxy-3-naphthoic acid through a multi-step sequence involving amidation, Hofmann rearrangement, and methylation, or from 3-methoxy-2-naphthol via nitrosation and subsequent reduction.

The Two-Step Mechanism: Diazotization and Nucleophilic Substitution

The overall transformation involves two key steps:

-

Diazotization: The primary aromatic amine, 2-amino-3-methoxynaphthalene, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[5] The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt.

-

Iodide Displacement: The resulting diazonium salt solution is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring to yield the final product, this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Amino-3-methoxynaphthalene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-methoxynaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the amine suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be clear.

Step 2: Sandmeyer Iodination

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

To remove any unreacted starting material and byproducts, wash the crude product with a cold, dilute solution of sodium thiosulfate to reduce any excess iodine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Workflow Diagram

Caption: Workflow for the Sandmeyer synthesis of this compound.

Alternative Pathway: Electrophilic Iodination of 2-Methoxynaphthalene

A more direct approach to the synthesis of this compound is the electrophilic iodination of 2-methoxynaphthalene.[6][7] This method avoids the need to prepare the amino-substituted precursor. However, it presents a significant challenge in terms of regioselectivity.

Rationale and Challenges

The methoxy group at the 2-position of the naphthalene ring is an activating, ortho-, para- directing group. This means that incoming electrophiles will preferentially attack the positions ortho (1 and 3) and para (6) to the methoxy group. The electronic and steric environment of the naphthalene ring will dictate the ratio of the resulting isomers. Unfortunately for the desired product, the 1-position is often favored kinetically, leading to the formation of 1-iodo-2-methoxynaphthalene as a major byproduct, if not the main product.[8] Achieving high selectivity for the 3-position often requires specific catalysts or reaction conditions that can overcome this inherent preference.

Starting Material: 2-Methoxynaphthalene

2-Methoxynaphthalene is a readily available and relatively inexpensive starting material. It can be prepared by the methylation of 2-naphthol.[9]

Reagents and Conditions for Iodination

A variety of iodinating agents can be employed for the electrophilic iodination of arenes.[10][11] These include:

-

Molecular Iodine (I₂): Often used in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate the more electrophilic iodonium ion (I⁺).

-

N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine. Its reactivity can be enhanced by the addition of a Lewis acid or a protic acid catalyst.

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another effective electrophilic iodinating agent.

The choice of solvent and catalyst is critical for controlling the regioselectivity of the reaction. Non-polar solvents may favor substitution at the less sterically hindered position.

Representative Experimental Protocol

-

In a round-bottom flask protected from light, dissolve 2-methoxynaphthalene (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture of acetic acid and trifluoroacetic acid[12]).

-

Add the iodinating agent (e.g., N-iodosuccinimide, 1.1 eq) to the solution.

-

If required, add a catalyst (e.g., a Lewis acid like iron(III) chloride or a protic acid like trifluoroacetic acid) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired this compound from its isomers (primarily 1-iodo-2-methoxynaphthalene).

Isomeric Products Diagram

Caption: Potential outcomes of the electrophilic iodination of 2-methoxynaphthalene.

Comparative Analysis of Starting Materials and Routes

| Feature | Sandmeyer Reaction | Electrophilic Iodination |

| Starting Material | 2-Amino-3-methoxynaphthalene | 2-Methoxynaphthalene |

| Key Reagents | NaNO₂, HCl, KI | I₂, NIS, or DIH; often with a catalyst |